2,4-Bis(trifluoromethyl)cinnamic acid

Descripción general

Descripción

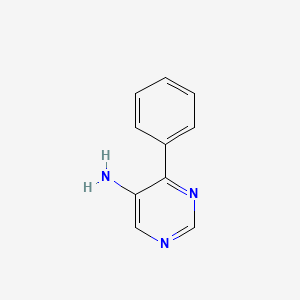

2,4-Bis(trifluoromethyl)cinnamic acid is a member of the class of (trifluoromethyl)benzenes consisting of trans-cinnamic acid having a trifluoromethyl substituent at the para-position .

Molecular Structure Analysis

The molecular formula of 2,4-Bis(trifluoromethyl)cinnamic acid is C11H6F6O2 . The molecular weight is 284.155 Da . The structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis

2,4-Bis(trifluoromethyl)cinnamic acid is a white to light yellow crystalline powder . It has a melting point range of 199 - 205 °C .Aplicaciones Científicas De Investigación

1. Analytical Chemistry: Internal Standard in HPLC 2,4-Bis(trifluoromethyl)cinnamic acid has been utilized as an internal standard for high-performance liquid chromatography (HPLC), specifically for the determination of A77 1726 in plasma, which is a metabolite of leflunomide, an immunosuppressive drug .

Pharmaceutical Research Synthesis of Anilides

In pharmaceutical research, this compound has been involved in the microwave-assisted synthesis of a series of anilides of 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid. These anilides are explored for their potential therapeutic applications .

3. Life Science Research: Lab Equipment and Supplies While not a direct application of the compound itself, 2,4-Bis(trifluoromethyl)cinnamic acid is listed among life science research solutions, indicating its relevance in various research fields such as cell biology, genomics, proteomics, etc., where it may be used in experimental procedures or as a reagent .

Medical Treatment Cancer and Other Disorders

Cinnamic acid derivatives, which include compounds like 2,4-Bis(trifluoromethyl)cinnamic acid, have been reported to play a role in treating various medical conditions including cancer, bacterial infections, diabetes, and neurological disorders. Their biological efficacy is a subject of ongoing research .

Mecanismo De Acción

Target of Action

The primary targets of 2,4-Bis(trifluoromethyl)cinnamic acid are currently unknown. This compound is a member of the class of (trifluoromethyl)benzenes

Biochemical Pathways

Cinnamic acid derivatives are known to participate in the synthesis of complex secondary metabolites such as lignins, flavonoids, isoflavonoids, tannins, coumarins, and anthocyanins . These compounds play vital roles in plant physiology during growth, development, reproduction, and disease resistance . .

Result of Action

Some cinnamic acid derivatives have been reported to have cytoprotective effects on nerves in neurogenerative diseases . .

Action Environment

The action, efficacy, and stability of 2,4-Bis(trifluoromethyl)cinnamic acid can be influenced by various environmental factors. Spillage is unlikely to penetrate the soil . .

Safety and Hazards

2,4-Bis(trifluoromethyl)cinnamic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

A recent study suggests that trifluoromethylcinnamanilide Michael acceptors, which are related to 2,4-Bis(trifluoromethyl)cinnamic acid, could be used for the treatment of resistant bacterial infections . This indicates potential future directions for the use of 2,4-Bis(trifluoromethyl)cinnamic acid and related compounds in medical applications.

Propiedades

IUPAC Name |

(E)-3-[2,4-bis(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-6(2-4-9(18)19)8(5-7)11(15,16)17/h1-5H,(H,18,19)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAXXKKVJARVCF-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate](/img/structure/B1524763.png)

![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B1524766.png)

![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride](/img/structure/B1524768.png)

![7-Bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine](/img/structure/B1524777.png)